molecular formula C20H20N2O2 B4978877 N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No. B4978877
M. Wt: 320.4 g/mol
InChI Key: PAKUQEWBWBPVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as DEPA, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has also been reported to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been reported to have low toxicity in vitro and in vivo. In a study by Zhang et al. (2018), N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide was found to have no significant toxicity in mice at a dose of 100 mg/kg. However, further studies are needed to determine the long-term effects of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide on human health.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and has shown promising results in inhibiting cancer cell growth. However, N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has some limitations as well. It is not water-soluble, which may limit its use in some experiments. Additionally, further studies are needed to determine the optimal dosage and administration method for N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide.

Future Directions

There are several future directions for research on N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more water-soluble derivatives of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide for use in experiments. Additionally, further studies are needed to determine the long-term effects of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide on human health and its potential for use in clinical trials.
In conclusion, N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, or N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, is a compound that has shown promising results in inhibiting cancer cell growth. Its easy synthesis method, low toxicity, and potential applications in cancer research make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action, optimal dosage and administration method, and long-term effects on human health.

Synthesis Methods

N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can be synthesized using a one-pot reaction of 2-phenylindole-3-carbaldehyde, diethyl malonate, and ammonium acetate in acetic acid. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition, and finally a cyclization to form N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide. This synthesis method has been reported in a research article by Zhang et al. (2018) in the journal Tetrahedron Letters.

Scientific Research Applications

N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been studied for its potential applications in cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. In a study by Li et al. (2019) published in the journal Bioorganic & Medicinal Chemistry Letters, N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide was found to induce apoptosis in breast cancer cells by activating the mitochondrial pathway. Another study by Zhang et al. (2018) in the journal Bioorganic & Medicinal Chemistry Letters reported that N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide inhibited the growth of lung cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-22(4-2)20(24)19(23)17-15-12-8-9-13-16(15)21-18(17)14-10-6-5-7-11-14/h5-13,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKUQEWBWBPVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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